molecular formula C23H33NO4 B107639 17-phenyl-trinor-PGF2alpha amide CAS No. 155205-89-3

17-phenyl-trinor-PGF2alpha amide

Cat. No. B107639
CAS RN: 155205-89-3
M. Wt: 387.5 g/mol
InChI Key: RAGQWYIPCPFTJC-KDACTHKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-phenyl-trinor-PGF2alpha amide is an F-series prostaglandin analog. It has been approved for use as an ocular hypotensive drug, sold under the Allergan trade name Bimatoprost . The N-ethyl amide prostaglandin prodrugs are converted to the active free acid more slowly than the analogous prostaglandin ester prodrugs such as latanoprost .


Molecular Structure Analysis

The molecular formula of 17-phenyl-trinor-PGF2alpha amide is C23H33NO4 . The InChI and SMILES strings provide a detailed description of the molecule’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 17-phenyl-trinor-PGF2alpha amide include a molecular weight of 387.520, a net charge of 0, and a mono-isotopic mass of 387.24096 . It also has a boiling point of 573.4±50.0 °C, a density of 1.141, and solubility in DMF, DMSO, and Ethanol .

Scientific Research Applications

Prostanoid

“17-phenyl-trinor-PGF2alpha amide” is a prostanoid . Prostanoids are a subclass of eicosanoids, which are lipid compounds that perform a variety of physiological functions. They are involved in inflammation, fever, and pain sensation, and they also regulate blood pressure and clotting .

Modulation of Intraocular Pressure

FP agonists, such as “17-phenyl-trinor-PGF2alpha amide”, can be effective in modulating intraocular pressure . This makes it potentially useful in the treatment of conditions like glaucoma, where the pressure inside the eye is abnormally high .

Luteolysis

FP agonists, including “17-phenyl-trinor-PGF2alpha amide”, can induce luteolysis . Luteolysis is the regression of the corpus luteum, a structure in the ovary that produces progesterone. This process is crucial for the menstrual cycle and pregnancy .

Parturition

FP agonists, such as “17-phenyl-trinor-PGF2alpha amide”, can also play a role in parturition . Parturition is the process of childbirth, and prostaglandins are known to induce labor .

Calcium Mobilization

It has been found that “17-phenyl-trinor-PGF2alpha amide” can induce calcium mobilization in 3T3-L1 fibroblasts expressing the human receptors . This suggests potential applications in cell signaling research .

Reduction of Intraocular Eye Pressure

Ocular administration of “17-phenyl-trinor-PGF2alpha amide” has been shown to reduce intraocular eye pressure (IOP) in normotensive dogs and ocular hypertensive monkeys . This further supports its potential use in treating glaucoma .

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It may damage fertility or the unborn child . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO4/c24-23(28)11-7-2-1-6-10-19-20(22(27)16-21(19)26)15-14-18(25)13-12-17-8-4-3-5-9-17/h1,3-6,8-9,14-15,18-22,25-27H,2,7,10-13,16H2,(H2,24,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGQWYIPCPFTJC-KDACTHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110291
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-phenyl-trinor-PGF2alpha amide

CAS RN

155205-89-3
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155205-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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